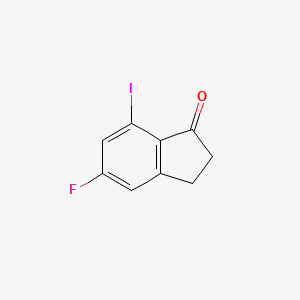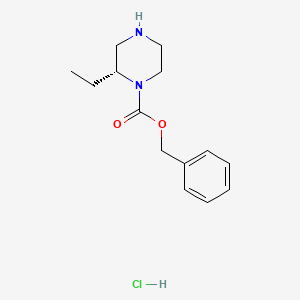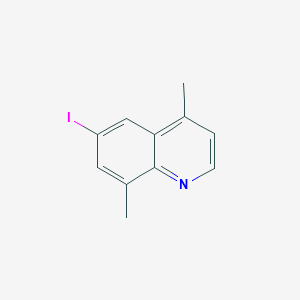
4-(2-Methoxynaphthalen-1-yl)-N,N-dimethylaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-Méthoxynaphtalène-1-yl)-N,N-diméthylaniline est un composé organique qui appartient à la classe des amines aromatiques. Il présente un cycle naphtalène substitué par un groupe méthoxy et une partie aniline avec deux groupes méthyle liés à l'atome d'azote.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de 4-(2-Méthoxynaphtalène-1-yl)-N,N-diméthylaniline implique généralement les étapes suivantes :
Matériaux de départ : La synthèse commence avec le 2-méthoxynaphtalène et la N,N-diméthylaniline.
Conditions de réaction : Une méthode courante implique l'utilisation d'une réaction de couplage croisé catalysée par le palladium, telle que l'amination de Buchwald-Hartwig.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des voies de synthèse similaires, mais à plus grande échelle. L'utilisation de réacteurs à flux continu et de systèmes automatisés peut améliorer l'efficacité et le rendement du processus. De plus, l'optimisation des conditions de réaction, telles que la température, la pression et la charge du catalyseur, est cruciale pour la production à grande échelle.
Analyse Des Réactions Chimiques
Types de réactions
4-(2-Méthoxynaphtalène-1-yl)-N,N-diméthylaniline peut subir diverses réactions chimiques, notamment :
Oxydation : Le groupe méthoxy peut être oxydé pour former un aldéhyde ou un acide carboxylique correspondant.
Réduction : Le groupe nitro (s'il est présent) peut être réduit en amine.
Réactifs et conditions courants
Oxydation : Des réactifs tels que le permanganate de potassium (KMnO4) ou le trioxyde de chrome (CrO3) peuvent être utilisés en milieu acide.
Réduction : Hydrogénation catalytique utilisant du palladium sur charbon (Pd/C) ou réduction chimique utilisant du borohydrure de sodium (NaBH4).
Substitution : Halogénation utilisant du brome (Br2) ou de la chloration utilisant du chlore (Cl2) en présence d'un catalyseur acide de Lewis.
Produits majeurs
Oxydation : Formation de 2-méthoxy-1-naphtaldéhyde ou de 2-méthoxy-1-acide naphtoïque.
Réduction : Formation de 4-(2-méthoxynaphtalène-1-yl)-N,N-diméthylamine.
Substitution : Formation de dérivés halogénés tels que la 4-(2-méthoxy-3-bromonaphtalène-1-yl)-N,N-diméthylaniline.
4. Applications de la recherche scientifique
4-(2-Méthoxynaphtalène-1-yl)-N,N-diméthylaniline a plusieurs applications de recherche scientifique :
Chimie : Utilisé comme élément constitutif en synthèse organique pour la préparation de molécules plus complexes.
Biologie : Investigué pour son potentiel en tant que sonde fluorescente en raison de sa structure aromatique et de ses interactions possibles avec les macromolécules biologiques.
Médecine : Exploré pour ses propriétés pharmacologiques potentielles, notamment ses activités anti-inflammatoires et anticancéreuses.
5. Mécanisme d'action
Le mécanisme d'action de la 4-(2-Méthoxynaphtalène-1-yl)-N,N-diméthylaniline dépend de son application spécifique :
Effets pharmacologiques : Elle peut interagir avec les récepteurs ou les enzymes cellulaires, modulant leur activité et conduisant à des effets thérapeutiques. Par exemple, elle pourrait inhiber des kinases spécifiques impliquées dans la prolifération des cellules cancéreuses.
Sondes fluorescentes : Le composé peut se lier à des biomolécules spécifiques, modifiant ses propriétés de fluorescence et permettant la visualisation des processus cellulaires.
Applications De Recherche Scientifique
4-(2-Methoxynaphthalen-1-yl)-N,N-dimethylaniline has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its aromatic structure and possible interactions with biological macromolecules.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Mécanisme D'action
The mechanism of action of 4-(2-Methoxynaphthalen-1-yl)-N,N-dimethylaniline depends on its specific application:
Pharmacological Effects: It may interact with cellular receptors or enzymes, modulating their activity and leading to therapeutic effects. For example, it could inhibit specific kinases involved in cancer cell proliferation.
Fluorescent Probes: The compound can bind to specific biomolecules, altering its fluorescence properties and allowing for the visualization of cellular processes.
Comparaison Avec Des Composés Similaires
Composés similaires
4-(2-Méthoxynaphtalène-1-yl)aniline : N'a pas les groupes diméthyle sur l'atome d'azote, ce qui peut affecter sa réactivité et ses applications.
4-(2-Méthoxynaphtalène-1-yl)-N,N-diéthylaniline : Contient des groupes éthyle au lieu de groupes méthyle, ce qui pourrait modifier ses propriétés physiques et chimiques.
4-(2-Méthoxynaphtalène-1-yl)-N-méthylaniline : N'a qu'un seul groupe méthyle sur l'atome d'azote, ce qui peut influencer sa solubilité et sa réactivité.
Unicité
4-(2-Méthoxynaphtalène-1-yl)-N,N-diméthylaniline est unique en raison de son motif de substitution spécifique, qui confère des propriétés électroniques et stériques distinctes. Ces propriétés peuvent influencer son comportement dans les réactions chimiques et ses interactions avec les cibles biologiques, ce qui en fait un composé précieux pour diverses applications de recherche et industrielles.
Propriétés
Numéro CAS |
922511-72-6 |
|---|---|
Formule moléculaire |
C19H19NO |
Poids moléculaire |
277.4 g/mol |
Nom IUPAC |
4-(2-methoxynaphthalen-1-yl)-N,N-dimethylaniline |
InChI |
InChI=1S/C19H19NO/c1-20(2)16-11-8-15(9-12-16)19-17-7-5-4-6-14(17)10-13-18(19)21-3/h4-13H,1-3H3 |
Clé InChI |
CLNJYQQHZHWLLX-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C1=CC=C(C=C1)C2=C(C=CC3=CC=CC=C32)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-Pyridinecarboxylic acid, 6-[(trimethylsilyl)oxy]-, trimethylsilyl ester](/img/structure/B11844413.png)
![6-(3-Fluorophenyl)-6,7-dihydro-[1,3]dioxolo[4,5-G]quinolin-8(5H)-one](/img/structure/B11844419.png)



![6-Bromo-2',3',5',6'-tetrahydro-4H-spiro[benzo[d][1,3]dioxine-2,4'-pyran]](/img/structure/B11844441.png)
![N-(4-Methoxyphenyl)-3-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-C]pyridine-1-carboxamide](/img/structure/B11844448.png)



![tert-Butyl 1-(hydroxymethyl)-3-oxa-9-azaspiro[5.5]undecane-9-carboxylate](/img/structure/B11844489.png)


